Duocarmycin DM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

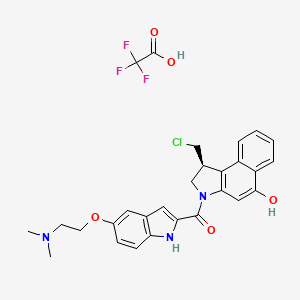

C28H27ClF3N3O5 |

|---|---|

Molecular Weight |

578.0 g/mol |

IUPAC Name |

[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-[5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl]methanone;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C26H26ClN3O3.C2HF3O2/c1-29(2)9-10-33-18-7-8-21-16(11-18)12-22(28-21)26(32)30-15-17(14-27)25-20-6-4-3-5-19(20)24(31)13-23(25)30;3-2(4,5)1(6)7/h3-8,11-13,17,28,31H,9-10,14-15H2,1-2H3;(H,6,7)/t17-;/m1./s1 |

InChI Key |

DHKVELFKGGQACN-UNTBIKODSA-N |

Isomeric SMILES |

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Duocarmycin DM: A Deep Dive into DNA Alkylation Sequence Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DNA alkylation sequence specificity of Duocarmycin DM, a potent antitumor agent. Duocarmycins are a class of natural products known for their exceptional cytotoxicity, which stems from their ability to selectively alkylate DNA, leading to cell death.[1][2][3] Understanding the precise molecular interactions and sequence preferences of this compound is critical for the rational design of novel anticancer therapies and antibody-drug conjugates (ADCs).

Core Mechanism: Minor Groove Binding and Adenine Alkylation

This compound exerts its cytotoxic effects through a sequence-selective alkylation of DNA. The molecule's unique curved structure allows it to bind snugly within the minor groove of the DNA double helix.[1] This binding is not random; this compound exhibits a strong preference for AT-rich sequences.[4]

Once positioned in the minor groove, the reactive cyclopropane ring of this compound is activated. This activation facilitates a nucleophilic attack from the N3 position of an adenine base, resulting in the formation of a covalent adduct. This irreversible alkylation distorts the DNA structure, interfering with essential cellular processes like replication and transcription, ultimately triggering apoptosis.

The sequence specificity is a key feature of duocarmycins. While the broader preference is for AT-rich regions, studies on the closely related analogue, Duocarmycin SA, have revealed a more defined consensus sequence for alkylation, with a high affinity for 5'-AAA tracts. It is highly probable that this compound shares this preference.

Quantitative Analysis of Cytotoxicity

| Cell Line | Duocarmycin Derivative | IC50 (nM) |

| HeLa S₃ | Duocarmycin A (DUMA) | 0.006 |

| HeLa S₃ | Duocarmycin B1 (DUMB1) | 0.035 |

| HeLa S₃ | Duocarmycin B2 (DUMB2) | 0.1 |

| HeLa S₃ | Duocarmycin C1 (DUMC1) | 8.5 |

| HeLa S₃ | Duocarmycin C2 (DUMC2) | 0.57 |

| HeLa S₃ | Duocarmycin SA (DSA) | 0.00069 |

| BJAB | Duocarmycin TM (CBI-TMI) | 153 |

| WSU-DLCL2 | Duocarmycin TM (CBI-TMI) | 79 |

Table 1: In vitro IC50 values of various duocarmycin derivatives in different cancer cell lines.

Experimental Protocols for Determining DNA Alkylation Specificity

Several experimental techniques are employed to elucidate the sequence specificity of DNA alkylating agents like this compound.

DNase I Footprinting

This method identifies the DNA binding site of a molecule by protecting the bound region from cleavage by the DNase I enzyme.

Protocol:

-

DNA Probe Preparation: A DNA fragment containing the putative binding site is radioactively or fluorescently labeled at one end.

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow for binding and alkylation. A control reaction without the drug is also prepared.

-

DNase I Digestion: A limited amount of DNase I is added to both the experimental and control reactions. The enzyme will randomly cleave the DNA backbone, except where it is protected by the bound duocarmycin.

-

Gel Electrophoresis: The DNA fragments are denatured and separated by size on a polyacrylamide gel.

-

Analysis: The resulting cleavage patterns are visualized by autoradiography or fluorescence imaging. The "footprint" appears as a region of protection (a gap in the ladder of DNA fragments) in the lane containing this compound, corresponding to its binding site.

Ligation-Mediated PCR (LM-PCR)

LM-PCR is a sensitive technique used to map DNA adducts at the single-nucleotide level.

Protocol:

-

Genomic DNA Isolation and Alkylation: Genomic DNA is isolated from cells treated with this compound.

-

Primer Extension: A gene-specific primer is annealed to the DNA and extended by a DNA polymerase until it is blocked by a duocarmycin-DNA adduct.

-

Ligation: A universal linker is ligated to the blunt ends of the primer extension products.

-

PCR Amplification: The ligated products are then amplified by PCR using a primer specific to the linker and a nested gene-specific primer.

-

Sequence Analysis: The amplified fragments are sequenced to identify the precise location of the polymerase stop, which corresponds to the site of the this compound adduct.

Visualizing the Molecular Interactions

To better understand the processes involved, the following diagrams illustrate the key molecular events and experimental workflows.

Caption: Mechanism of this compound DNA Alkylation.

Caption: DNase I Footprinting Experimental Workflow.

Caption: Ligation-Mediated PCR (LM-PCR) Workflow.

References

A Technical Guide to the Discovery and Isolation of Duocarmycins from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

The duocarmycins are a class of exceptionally potent antineoplastic agents first discovered in the late 1980s from fermentation broths of soil-dwelling Streptomyces bacteria.[1][2] Characterized by their unique spirocyclopropylhexadienone moiety, these natural products exhibit cytotoxicity at picomolar concentrations by binding to the minor groove of DNA and alkylating adenine at the N3 position, which ultimately leads to apoptosis.[3][4] This technical guide provides an in-depth overview of the discovery, fermentation, isolation, and purification of duocarmycins from their native Streptomyces producers. Detailed experimental protocols, quantitative data on production and cytotoxicity, and diagrams of the isolation workflow and biosynthetic regulation are presented to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and oncology.

Discovery of Duocarmycins and Producing Microorganisms

The initial discovery of the duocarmycin family of compounds arose from screening programs in Japan aimed at identifying novel anticancer antibiotics from microbial sources.[1] Duocarmycin A was first isolated from Streptomyces sp. DO-88, a strain collected from a soil sample at the foot of Mount Fuji. Subsequently, a number of other duocarmycin analogues have been isolated from different Streptomyces strains, including the highly potent Duocarmycin SA from Streptomyces sp. DO-113, which was isolated from soil near the Rokkakudo temple in Kyoto, Japan. Another related compound, CC-1065, was isolated from Streptomyces zelensis. These discoveries highlighted soil-dwelling actinomycetes as a rich source of these potent cytotoxic agents.

Table 1: Key Duocarmycin-Producing Streptomyces Strains and their Discovery Location

| Duocarmycin Analogue | Producing Strain | Isolation Location |

| Duocarmycin A | Streptomyces sp. DO-88 | Soil from the foot of Mt. Fuji, Japan |

| Duocarmycin SA | Streptomyces sp. DO-113 (FERM BP-2222) | Soil from Rokkakudo temple, Kyoto, Japan |

| Duocarmycins B1, B2, C1, C2 | Streptomyces sp. DO-89 | Hyogo, Japan |

| CC-1065 | Streptomyces zelensis | Soil |

Fermentation for Duocarmycin Production

The production of duocarmycins is achieved through submerged fermentation of the producing Streptomyces strain. The composition of the fermentation medium and the culture conditions are critical for obtaining high titers of the desired compounds. A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed.

Experimental Protocol: Fermentation of Streptomyces sp. DO-113 for Duocarmycin SA Production

This protocol is adapted from the original discovery of Duocarmycin SA.

2.1.1. Seed Culture Preparation

-

Prepare the seed medium with the following composition (per liter):

-

Yeast Extract: 5 g

-

Bacto Tryptone: 5 g

-

Glucose: 10 g

-

Soluble Starch: 10 g

-

Beef Extract: 3 g

-

Calcium Carbonate (CaCO₃): 2 g

-

-

Adjust the pH of the medium to 7.2 before sterilization.

-

Inoculate the sterile seed medium with spores of Streptomyces sp. DO-113.

-

Incubate the culture at 28°C for 48 hours with shaking.

2.1.2. Production Fermentation

-

Prepare the production medium with the following composition (per liter):

-

Soluble Starch: 50 g

-

Dry Yeast: 14 g

-

Potassium Dihydrogen Phosphate (KH₂PO₄): 0.5 g

-

Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.5 g

-

Copper (II) Sulfate (CuSO₄ anhydrous): 1 mg

-

Potassium Chromium Sulfate Dodecahydrate (CrK(SO₄)₂·12H₂O): 1 mg

-

Nickel (II) Sulfate Hexahydrate (NiSO₄·6H₂O): 0.5 mg

-

Calcium Carbonate (CaCO₃): 5 g

-

-

Adjust the pH of the medium to 7.0 before sterilization.

-

Inoculate the production medium with 5% (v/v) of the vegetative seed culture.

-

Incubate the fermentation at 28°C for 4 days with agitation. Peak titers are typically reached after 4 days of incubation.

Isolation and Purification of Duocarmycins

The isolation and purification of duocarmycins from the fermentation broth is a multi-step process involving solvent extraction and a series of chromatographic separations. The following protocol describes the isolation of Duocarmycin SA from the culture broth of Streptomyces sp. DO-113.

Experimental Protocol: Isolation and Purification of Duocarmycin SA

3.1.1. Extraction

-

To 1,100 liters of the whole fermentation broth, add 550 liters of propanol and mix thoroughly.

-

Filter the mixture to separate the mycelial cake from the filtrate. The antibacterial activity is present in both the mycelium and the filtrate.

-

Dilute the filtrate with 150 liters of deionized water.

3.1.2. Initial Chromatographic Separation

-

Apply the diluted filtrate to a 50-liter column of Diaion HP-20 resin.

-

Wash the column with deionized water, followed by 30% propanol in water.

-

Elute the active fraction containing duocarmycin with ethyl acetate.

-

Concentrate the ethyl acetate eluate under reduced pressure.

3.1.3. Solvent Partitioning and Silica Gel Chromatography

-

Extract the concentrated eluate with ethyl acetate.

-

Concentrate the ethyl acetate extract to obtain a residue.

-

Subject the residue to silica gel column chromatography (Merck Art. No. 7734).

-

Elute the column with a stepwise gradient of hexane-ethyl acetate followed by ethyl acetate-methanol.

-

Combine the active fractions and evaporate to dryness.

3.1.4. Final Purification

-

Re-chromatograph the residue from the previous step on an aminopropyl silane (NH₂) silica gel column (J.T. Baker Chemical Co.).

-

Elute the column with a toluene-acetone solvent system to yield purified Duocarmycin SA.

Quantitative Data

Fermentation Titers and Purification Yields

Cytotoxicity of Duocarmycin Analogues

The duocarmycins are renowned for their extremely potent cytotoxic activity against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are often in the picomolar to nanomolar range.

Table 2: In Vitro Cytotoxicity (IC₅₀) of Duocarmycin Analogues Against Various Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (nM) |

| Duocarmycin SA | HeLa S₃ | 0.01 |

| Duocarmycin A | HeLa S₃ | 0.02 |

| Duocarmycin B1 | L1210 | 1.3 |

| Duocarmycin B2 | L1210 | 0.6 |

| Duocarmycin C1 | L1210 | 10 |

| Duocarmycin C2 | L1210 | 4 |

| CC-1065 | L1210 | 0.02 |

Note: IC₅₀ values can vary depending on the assay conditions and the specific cancer cell line used.

Visualizations

Experimental Workflow for Duocarmycin Isolation

Caption: A generalized workflow for the isolation and purification of duocarmycins.

Regulation of Duocarmycin Biosynthesis

The biosynthesis of duocarmycins is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the Streptomyces genome. The expression of this BGC is tightly regulated by a network of transcription factors, including both pathway-specific activators and repressors, which in turn respond to various physiological and environmental signals.

Caption: A simplified model of the regulatory cascade controlling duocarmycin biosynthesis.

Conclusion

The discovery of duocarmycins from Streptomyces has provided a fascinating class of natural products with unparalleled cytotoxic potency. This guide has outlined the key methodologies for the fermentation, isolation, and purification of these complex molecules. The provided protocols and data serve as a valuable resource for researchers seeking to work with these compounds. Further research into the genetic regulation of the duocarmycin biosynthetic gene cluster holds the potential for strain improvement and the generation of novel analogues through metabolic engineering. The continued exploration of Streptomyces and other actinomycetes is likely to yield further discoveries of potent bioactive compounds with therapeutic potential.

References

- 1. scispace.com [scispace.com]

- 2. Duocarmycin SA, a new antitumor antibiotic from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 4. Re-wiring the regulation of the formicamycin biosynthetic gene cluster to enable the development of promising antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Duocarmycin DM Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of Duocarmycin DM and its derivatives. Duocarmycins are a class of highly potent, naturally occurring antitumor antibiotics that exert their cytotoxic effects through a unique mechanism of DNA alkylation.[1][2] This guide provides a comprehensive overview of their mechanism of action, quantitative SAR data, detailed experimental protocols, and the key signaling pathways involved in their anticancer activity.

Mechanism of Action: DNA Alkylation and Induced Cellular Responses

The cytotoxic potency of Duocarmycin derivatives stems from their ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine bases, with a preference for AT-rich sequences.[1][2] This process is initiated by a spirocyclization of the drug's pharmacophore, which forms a reactive cyclopropane ring that covalently bonds with DNA. This irreversible DNA alkylation leads to a distortion of the DNA helix, inhibiting essential cellular processes like replication and transcription, ultimately triggering programmed cell death (apoptosis).[1]

The formation of Duocarmycin-DNA adducts activates a cascade of cellular DNA damage responses. Key signaling pathways, including the ATM/ATR and p53 pathways, are triggered to arrest the cell cycle and initiate DNA repair mechanisms. However, the extensive and irreparable nature of the DNA damage often overwhelms these repair systems, leading to the activation of apoptotic pathways and the elimination of the cancer cell.

Quantitative Structure-Activity Relationship (SAR) Data

The cytotoxic efficacy of Duocarmycin derivatives is highly dependent on their chemical structure. Modifications to both the DNA-binding and DNA-alkylating subunits can significantly impact their potency. The following tables summarize the in vitro cytotoxicity (IC50 values) of various Duocarmycin derivatives against a panel of human cancer cell lines.

| Derivative | Cell Line | IC50 (pM) |

| Duocarmycin SA (DSA) | Molm-14 (AML) | 11.12 |

| Duocarmycin SA (DSA) | HL-60 (AML) | 112.7 |

| Duocarmycin A (DUMA) | HeLa S3 (Cervical) | 6 |

| Duocarmycin B1 | HeLa S3 (Cervical) | 35 |

| Duocarmycin B2 | HeLa S3 (Cervical) | 100 |

| Duocarmycin C1 | HeLa S3 (Cervical) | 8500 |

| Duocarmycin C2 | HeLa S3 (Cervical) | 570 |

Table 1: Cytotoxicity of Duocarmycin Derivatives in Acute Myeloid Leukemia (AML) and Cervical Cancer Cell Lines.

| Derivative | Cell Line | IC50 (µM) |

| Duocarmycin TM (CBI-TMI) | BJAB (Lymphoma) | 0.153 |

| Duocarmycin TM (CBI-TMI) | WSU-DLCL2 (Lymphoma) | 0.079 |

Table 2: Cytotoxicity of Duocarmycin TM in Lymphoma Cell Lines.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of Duocarmycin derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Plate human cancer cell lines (e.g., Molm-14, HL-60) in 96-well plates at a density of 5,000 cells per well.

-

Compound Treatment: Incubate the cells with increasing concentrations of the Duocarmycin derivative (e.g., 0, 1, 5, 10, 50, 100, 500, and 1000 pM) for 72 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using a nonlinear regression model from the dose-response curves.

DNA Alkylation and Damage Detection

This protocol describes a general workflow to assess the DNA-alkylating capacity of Duocarmycin derivatives and the subsequent DNA damage.

-

Cell Treatment: Treat cancer cells with the Duocarmycin derivative at various concentrations and time points.

-

DNA Isolation: Isolate genomic DNA from the treated cells using a standard DNA extraction kit.

-

Detection of DNA Adducts: Analyze the formation of Duocarmycin-DNA adducts using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

-

Assessment of DNA Double-Strand Breaks (DSBs):

-

Immunofluorescence: Stain treated cells with antibodies against phosphorylated histone H2A.X (γH2A.X), a marker for DSBs.

-

Comet Assay: Perform a single-cell gel electrophoresis (comet assay) to visualize and quantify DNA fragmentation.

-

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the mechanism of action, experimental workflow, and the DNA damage response pathway associated with this compound derivatives.

References

Duocarmycin DM molecular structure and chemical properties

An In-depth Technical Guide to Duocarmycin DM

This guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of this compound, a potent cytotoxic agent utilized as a payload in antibody-drug conjugates (ADCs). It is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Properties

This compound is a synthetic analogue of the natural product duocarmycin, originally isolated from Streptomyces bacteria.[1][2] Its structure is characterized by a distinctive curved indole core and a spirocyclopropylcyclohexadienone electrophile, which is essential for its anticancer activity.[3][4][5] This unique configuration enables it to bind to the minor groove of DNA.

The key chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₆H₂₆ClN₃O₃ | |

| Molecular Weight | 463.96 g/mol | |

| CAS Number | 1116745-06-2 | |

| Appearance | Light yellow to green yellow solid | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Store at -20°C. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |

Mechanism of Action

This compound exerts its extreme cytotoxicity through a sequence-selective alkylation of DNA. The process is initiated by the binding of the molecule to the minor groove of DNA, with a preference for AT-rich sequences. Following this non-covalent binding, the spirocyclopropylcyclohexadienone moiety alkylates the N3 position of an adenine base, forming an irreversible covalent bond. This DNA adduct disrupts the helical structure, leading to the inhibition of essential cellular processes like DNA replication and transcription, ultimately triggering programmed cell death (apoptosis). This mechanism is effective during any phase of the cell cycle.

Caption: Mechanism of action for an antibody-drug conjugate (ADC) utilizing a this compound payload.

Biological Activity and Cytotoxicity

This compound is known for its exceptionally high potency, with cytotoxic effects observed at picomolar concentrations. This makes it an ideal payload for ADCs, as a minimal number of molecules are required to kill the target cancer cell. Its effectiveness has been demonstrated across various human cancer cell lines.

The table below presents the 50% inhibitory concentration (IC₅₀) values for this compound against several cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (pM) | References |

| HT-29 | Colon Carcinoma | 22 | |

| CL1-5 | Lung Carcinoma | 13.8 | |

| Caski | Cervical Carcinoma | 3.87 | |

| EJ | Bladder Carcinoma | 15.4 | |

| LS174T | Colon Carcinoma | 7.31 |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of duocarmycin analogues are extensive. Below are summaries of key methodologies frequently cited in the literature.

Synthesis of Duocarmycin Analogues

The total synthesis of duocarmycin analogues is a multi-step process. For instance, the synthesis of the key intermediate seco-CBI-indole₂ (a precursor to CBI-based duocarmycins) involves a 10-step sequence. A critical step is the N-amination of the phenolic precursor.

-

Exemplary N-amination Step: The phenolic precursor (11) is deprotonated using lithium bis(trimethylsilyl)amide (LiHMDS) in a 1:1 mixture of ether and 1,4-dioxane at 0°C. Subsequently, O-(p-toluenesulfonyl)-N-(tert-butoxycarbonyl)hydroxylamine (TsONHBoc) is added. The reaction is maintained at room temperature for 4 hours. This procedure is carefully controlled with a nonpolar, aprotic solvent to prevent a competitive and facile spirocyclization reaction from occurring, yielding the desired N-Boc protected product.

In Vitro Cytotoxicity Assessment (MTT Assay)

The cytotoxic activity of duocarmycin compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Plating: Cancer cells (e.g., Molm-14 or HL-60) are seeded into 96-well plates at a density of approximately 5,000 cells per well.

-

Compound Incubation: Cells are treated with a vehicle control (e.g., DMSO) or increasing concentrations of the duocarmycin analogue (e.g., from 1 pM to 1000 pM).

-

Incubation Period: The plates are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition & Measurement: Following incubation, MTT reagent is added to each well. Viable cells with active metabolism convert the water-soluble MTT to an insoluble purple formazan. The formazan is then solubilized, and the absorbance is measured using a microplate reader.

-

Data Analysis: The absorbance values are used to determine cell viability relative to the control. The IC₅₀ value is then calculated using a non-linear regression model.

DNA Damage Analysis (γH2A.X Staining)

The induction of DNA double-strand breaks (DSBs), a hallmark of duocarmycin activity, can be visualized by immunofluorescence staining for phosphorylated histone H2A.X (γH2A.X).

-

Cell Treatment: Cells are treated with the duocarmycin compound for a specified period.

-

Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized to allow antibody entry.

-

Immunostaining: Cells are incubated with a primary antibody specific for γH2A.X, followed by a fluorescently-labeled secondary antibody (e.g., FITC-conjugated).

-

Microscopy: The fluorescent signals, which appear as distinct foci within the nucleus, are visualized and captured using a fluorescence microscope.

-

Quantification: Image analysis software (e.g., ImageJ) is used to quantify the number and intensity of γH2A.X foci per cell, providing a quantitative measure of DNA damage.

Caption: A generalized workflow for the development and evaluation of a this compound-based ADC.

References

An In-depth Technical Guide to the In Vitro Cytotoxicity of Duocarmycin DM

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Duocarmycin DM, a potent DNA alkylating agent with significant antitumor properties. Duocarmycins are a class of natural products first isolated from Streptomyces species that exhibit powerful cytotoxic effects against cancer cells at picomolar concentrations.[1][2] This document details their mechanism of action, summarizes their cytotoxic efficacy across various cancer cell lines, provides a detailed experimental protocol for assessing cytotoxicity, and visualizes key pathways and workflows.

Mechanism of Action

Duocarmycins, including this compound and its well-studied analog Duocarmycin SA (DSA), exert their cytotoxic effects through a sequence-selective alkylation of DNA.[1][2][3] The molecule's characteristic curved indole structure allows it to bind to the minor groove of DNA, with a preference for AT-rich sequences. Upon binding, an electrophilic spirocyclopropylcyclohexadienone moiety irreversibly alkylates the N3 position of adenine.

This covalent modification of DNA disrupts its architecture, leading to the inhibition of critical cellular processes like DNA replication and transcription. The resulting DNA damage triggers a cellular cascade, activating DNA damage response pathways. This can lead to cell cycle arrest, typically at the G2/M phase, and ultimately induces programmed cell death, or apoptosis. A key advantage of duocarmycins is their ability to target both dividing and non-dividing cells, making them effective against a broad spectrum of cancer cells, including those that are chemoresistant.

References

Duocarmycin DM: A Technical Guide to the Free Base Versus Conjugated Forms in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycin DM, a potent DNA alkylating agent, has garnered significant attention in the field of oncology. Its exceptional cytotoxicity, even at picomolar concentrations, makes it a compelling payload for antibody-drug conjugates (ADCs). This technical guide provides an in-depth analysis of this compound in its free base form compared to its conjugated form within an ADC construct. We will delve into its mechanism of action, comparative efficacy, pharmacokinetic profiles, and the experimental methodologies used for its evaluation.

Core Concepts: Free Base vs. Conjugated Form

The fundamental difference between the free base and conjugated forms of this compound lies in their delivery and specificity. The free base is a highly potent cytotoxic agent that can indiscriminately damage the DNA of any cell it enters. While effective at killing cancer cells, this lack of specificity leads to a narrow therapeutic window and significant off-target toxicity, limiting its clinical utility as a standalone therapeutic.[1]

In its conjugated form , this compound is attached to a monoclonal antibody (mAb) via a linker. This ADC construct leverages the specificity of the mAb to target antigens overexpressed on the surface of cancer cells. This targeted delivery system ensures that the potent cytotoxic payload is delivered preferentially to tumor cells, thereby widening the therapeutic window and reducing systemic toxicity.[1]

Mechanism of Action

This compound exerts its cytotoxic effects through a sequence-selective alkylation of DNA. Its unique curved structure allows it to bind to the minor groove of DNA, where it irreversibly alkylates the N3 position of adenine.[2][3][4] This covalent adduct formation disrupts the DNA architecture, leading to a cascade of cellular events including the inhibition of DNA replication and transcription, ultimately triggering apoptosis and cell death.

The mechanism of action for a this compound-based ADC involves several key steps:

-

Target Binding: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific target antigen on the cancer cell surface.

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.

-

Payload Release: Inside the cell, the linker connecting the this compound to the antibody is cleaved. This cleavage can be triggered by the acidic environment of endosomes and lysosomes or by specific intracellular enzymes like cathepsins.

-

DNA Alkylation and Apoptosis: The released this compound then translocates to the nucleus, binds to the minor groove of DNA, and executes its alkylating function, leading to cell death.

A significant advantage of some duocarmycin-based ADCs is their ability to induce bystander killing . The released, cell-permeable payload can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.

Quantitative Data Presentation

The following tables summarize the available quantitative data comparing the cytotoxic activity and pharmacokinetic parameters of Duocarmycin analogues and a Duocarmycin-based ADC. Direct side-by-side comparisons of this compound free base and a specific this compound ADC are limited in the public domain; therefore, data from closely related analogues and the well-characterized ADC, SYD985, are presented.

Table 1: In Vitro Cytotoxicity of Duocarmycin Analogues (Free Form)

| Cell Line | Cancer Type | Duocarmycin Analog | IC50 (nM) |

| HeLa S3 | Cervical Carcinoma | Duocarmycin A (DUMA) | 0.006 |

| HeLa S3 | Cervical Carcinoma | Duocarmycin B1 | 0.035 |

| HeLa S3 | Cervical Carcinoma | Duocarmycin B2 | 0.1 |

| HeLa S3 | Cervical Carcinoma | Duocarmycin C1 | 8.5 |

| HeLa S3 | Cervical Carcinoma | Duocarmycin C2 | 0.57 |

| HeLa S3 | Cervical Carcinoma | Duocarmycin SA (DSA) | 0.00069 |

| Molm-14 | Acute Myeloid Leukemia | Duocarmycin SA (DSA) | ~0.010 |

| HL-60 | Acute Myeloid Leukemia | Duocarmycin SA (DSA) | ~0.050 |

Table 2: Comparative In Vitro Cytotoxicity of SYD985 (Trastuzumab Duocarmazine) vs. T-DM1 (Trastuzumab Emtansine)

| Cell Line | HER2 Expression | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Fold Difference |

| SK-BR-3 | 3+ | ~0.01 | ~0.01 | ~1 |

| NCI-N87 | 3+ | ~0.01 | ~0.01 | ~1 |

| BT-474 | 3+ | ~0.01 | ~0.01 | ~1 |

| AU565 | 3+ | ~0.01 | ~0.03 | ~3 |

| HCC1954 | 2+ | ~0.03 | ~0.1 | ~3 |

| JIMT-1 | 2+ | ~0.1 | >10 | >100 |

| KPL-4 | 1+ | ~0.3 | >10 | >33 |

| MDA-MB-231 | 0 | >10 | >10 | - |

Data adapted from preclinical studies of SYD985, demonstrating significantly higher potency in low HER2-expressing cell lines compared to T-DM1. SYD985 was found to be 3- to 50-fold more potent than T-DM1 in cell lines with low HER2 expression.

Table 3: Pharmacokinetic Parameters of SYD985 in Animal Models

| Species | Dose (mg/kg) | Clearance (mL/h/kg) |

| Mouse (BT-474 xenograft) | 1 | 18.2 |

| Mouse (BT-474 xenograft) | 5 | 19.7 |

| Cynomolgus Monkey | 30 | Not Reported (High Exposure, Excellent Stability) |

SYD985 exhibits high clearance in mice due to a specific mouse carboxylesterase, but shows excellent stability in human and cynomolgus monkey plasma.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted for the evaluation of ADC cytotoxicity.

1. Materials:

-

Target-positive (Ag+) and target-negative (Ag-) cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

This compound ADC and unconjugated antibody (as control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

2. Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody control in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and a medium-only blank.

-

Incubation: Incubate the plate for a period determined by the payload's mechanism of action (typically 72-120 hours for DNA-damaging agents) at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vivo Xenograft Efficacy Study

This protocol is based on preclinical studies of the duocarmycin-based ADC, SYD985.

1. Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

-

Human cancer cell line for xenograft (e.g., BT-474 for HER2-positive breast cancer) or patient-derived xenograft (PDX) tissue

-

SYD985 ADC, vehicle control, and potentially a non-binding isotype control ADC

-

Sterile PBS or other appropriate vehicle for injection

-

Calipers for tumor measurement

2. Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells or PDX tissue fragments into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (typically n=6-8 per group).

-

ADC Administration: Administer the ADC, vehicle, or control antibody intravenously (i.v.) via the tail vein. Dosing can be a single dose or a specific regimen (e.g., once every 3 weeks).

-

Tumor Measurement: Measure tumor dimensions with calipers two to three times a week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor animal body weight and overall health throughout the study as indicators of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined period. Tumor growth inhibition (TGI) is a key efficacy endpoint.

3. Data Analysis:

-

Plot mean tumor volume ± SEM for each group over time.

-

Analyze statistical significance between treatment and control groups.

-

For survival studies, generate Kaplan-Meier curves.

Pharmacokinetic Analysis

1. Sample Collection:

-

Following i.v. administration of the this compound ADC to animals (e.g., mice or cynomolgus monkeys), collect blood samples at various time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) into tubes containing an anticoagulant (e.g., EDTA).

-

Process the blood to obtain plasma by centrifugation and store the plasma samples at -80°C until analysis.

2. Bioanalytical Methods:

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the total antibody and the antibody-drug conjugate. This typically involves using anti-idiotype antibodies for capture and detection.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): To quantify the concentration of the released duocarmycin payload and its metabolites in the plasma. This method offers high sensitivity and specificity.

3. Data Analysis:

-

Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

-

Determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

Mandatory Visualizations

Caption: Mechanism of action of a this compound antibody-drug conjugate.

References

- 1. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Historical Development of Duocarmycin-Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The duocarmycins, a class of highly potent antineoplastic agents, have captivated the attention of the scientific community for decades.[1] Originally isolated from Streptomyces bacteria in the late 1970s and early 1980s, these natural products exhibit remarkable cytotoxicity, primarily through their unique mechanism of DNA alkylation.[2] This technical guide provides a comprehensive overview of the historical development of duocarmycin-based compounds, from their initial discovery and mechanistic elucidation to the evolution of sophisticated drug delivery strategies, including their pivotal role as payloads in antibody-drug conjugates (ADCs).

Discovery and Early Development

The journey of duocarmycins began with the isolation of CC-1065 from Streptomyces zelensis in 1978.[2] This was followed by the discovery of other members of the duocarmycin family, such as duocarmycin A, from different Streptomyces species.[2] These compounds demonstrated exceptionally potent cytotoxic activity against a range of cancer cell lines, sparking significant interest in their therapeutic potential.

Early research focused on understanding the novel mechanism of action of these compounds. It was determined that duocarmycins bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine in a sequence-selective manner.[1] This irreversible DNA alkylation disrupts the DNA architecture, leading to cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR) Studies and Synthetic Analogues

The complex structures of the natural duocarmycins presented significant challenges for their synthesis and modification. Extensive structure-activity relationship (SAR) studies were undertaken to identify the key pharmacophoric elements responsible for their potent biological activity. These studies led to the design and synthesis of simplified, yet highly potent, analogues.

Notable among these early synthetic analogues were adozelesin and bizelesin, which entered clinical trials in the 1990s. While these compounds showed promising preclinical activity, their clinical development was hampered by issues of toxicity and a narrow therapeutic window.

The Advent of Duocarmycin-Based Antibody-Drug Conjugates (ADCs)

The exceptional potency of duocarmycins made them ideal candidates for use as payloads in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that utilize a monoclonal antibody to selectively deliver a highly potent cytotoxic agent to cancer cells, thereby minimizing systemic toxicity.

The development of duocarmycin-based ADCs represented a significant milestone in the evolution of these compounds. By attaching a duocarmycin analogue to an antibody that targets a tumor-specific antigen, it became possible to harness their potent cell-killing ability while mitigating off-target effects.

A prime example of a successful duocarmycin-based ADC is SYD985 (trastuzumab duocarmazine) . This ADC combines the HER2-targeting antibody trastuzumab with a duocarmycin payload. Clinical trials of SYD985 have demonstrated significant efficacy in patients with HER2-positive metastatic breast cancer.

Data Presentation

The following tables summarize key quantitative data related to the in vitro cytotoxicity of various duocarmycin analogues and the clinical trial outcomes of notable duocarmycin-based compounds.

Table 1: In Vitro Cytotoxicity (IC50) of Duocarmycin Analogues Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Duocarmycin SA | HeLa S3 | Cervical Cancer | 0.00069 | |

| Duocarmycin A | HeLa S3 | Cervical Cancer | 0.006 | |

| Duocarmycin C1 | HeLa S3 | Cervical Cancer | 8.5 | |

| Duocarmycin C2 | HeLa S3 | Cervical Cancer | 0.57 | |

| Adozelesin | OVCAR-3 | Ovarian Cancer | 0.01-0.1 | |

| Bizelesin | L1210 | Leukemia | 0.0023 | |

| Seco-DSA | LN18 | Glioblastoma | 0.12 | |

| Duocarmycin TM | BJAB | B-cell lymphoma | 153 | |

| Duocarmycin TM | WSU-DLCL2 | Diffuse large B-cell lymphoma | 79 |

Table 2: Summary of Clinical Trial Data for Key Duocarmycin-Based Compounds

| Compound | Phase | Cancer Type | Key Findings | Reference |

| Adozelesin | I/II | Solid Tumors | Limited efficacy, dose-limiting myelosuppression. | |

| Bizelesin | I | Solid Tumors | Dose-limiting neutropenia, limited objective responses. | |

| SYD985 (Trastuzumab duocarmazine) | III | HER2+ Metastatic Breast Cancer | Statistically significant improvement in progression-free survival compared to physician's choice of therapy. |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of duocarmycin-based compounds.

Synthesis of Seco-Duocarmycin Analogues

The synthesis of seco-duocarmycin analogues, the prodrug form often used in ADCs, is a multi-step process. A general approach involves the synthesis of the DNA-alkylating subunit (e.g., a chloromethylpyrroloindoline) and the DNA-binding subunit (e.g., a substituted indole), followed by their coupling.

Example: Synthesis of a Seco-CBI-Indole Analog

-

Synthesis of the DNA-Alkylating Subunit: This typically involves a multi-step sequence to construct the chloromethylpyrroloindoline core. Key reactions may include Fischer indole synthesis, radical cyclization, and functional group manipulations.

-

Synthesis of the DNA-Binding Subunit: The indole-based DNA-binding portion is synthesized, often starting from commercially available substituted anilines.

-

Coupling and Deprotection: The alkylating and binding subunits are coupled, commonly via an amide bond formation. Subsequent deprotection steps yield the final seco-duocarmycin analogue.

-

Purification and Characterization: The final compound is purified using techniques such as flash column chromatography or preparative HPLC. Characterization is performed using methods like NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

Protocol Overview:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the duocarmycin analogue for a specified period (e.g., 72 hours).

-

MTT Addition: An MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

DNA Alkylation Assay

This assay is used to confirm the ability of duocarmycin compounds to covalently modify DNA.

Protocol Overview using Gel Electrophoresis:

-

DNA Substrate: A defined DNA fragment (e.g., a radiolabeled oligonucleotide or a plasmid DNA fragment) is used as the substrate.

-

Drug Incubation: The DNA is incubated with the duocarmycin analogue under physiological conditions for a specific time.

-

Reaction Quenching: The alkylation reaction is stopped.

-

Analysis by Gel Electrophoresis: The DNA samples are analyzed by denaturing polyacrylamide gel electrophoresis. The formation of a covalent adduct between the duocarmycin and the DNA will result in a band shift or the appearance of a new band corresponding to the drug-DNA adduct.

-

Visualization: The DNA bands are visualized, for example, by autoradiography if a radiolabeled substrate was used.

Mandatory Visualization

Signaling Pathway of Duocarmycin-Induced DNA Damage Response

Duocarmycin-induced DNA alkylation triggers a complex cellular response to the resulting DNA damage. The primary signaling pathways activated are the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinase pathways, which are master regulators of the DNA damage response.

References

An In-depth Technical Guide to the Biochemical Pathways Affected by Duocarmycin DM

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical pathways modulated by Duocarmycin DM, a potent DNA alkylating agent with significant antitumor activity. It delves into its mechanism of action, the cellular responses to the induced DNA damage, and the key signaling cascades involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in cancer biology and drug development.

Core Mechanism of Action: DNA Alkylation

This compound, and its analogues like Duocarmycin SA (DSA), are highly potent cytotoxic agents that exert their effects through a sequence-selective alkylation of DNA.[1][2] These compounds bind to the minor groove of DNA, showing a preference for AT-rich sequences.[3][4] The core mechanism involves the irreversible alkylation of the N3 position of adenine.[3] This covalent modification distorts the DNA helix, leading to disruptions in critical cellular processes such as DNA replication and transcription.

The alkylation process is initiated by a nucleophilic attack from the DNA on the spirocyclopropylhexadienone moiety of the duocarmycin molecule. This results in the formation of a stable DNA adduct, which is difficult for cellular DNA repair mechanisms to resolve, often leading to lethal DNA double-strand breaks (DSBs).

Cellular Response to this compound-Induced DNA Damage

The formation of this compound-DNA adducts triggers a robust DNA Damage Response (DDR), a complex network of signaling pathways that sense DNA lesions, signal their presence, and promote their repair or induce cell death if the damage is irreparable.

DNA Damage Sensing and Signaling

The primary sensor of DSBs induced by this compound is the Ataxia Telangiectasia Mutated (ATM) kinase. Upon recognition of the DNA lesion, ATM is activated and phosphorylates a cascade of downstream targets to orchestrate the cellular response. A key substrate of ATM is the Checkpoint Kinase 2 (Chk2) . Activated Chk2, in turn, phosphorylates several effector proteins, including the tumor suppressor p53 .

Cell Cycle Arrest

A major consequence of the DDR activation is the transient arrest of the cell cycle, which provides time for the cell to repair the damaged DNA before entering mitosis. This compound and its analogs have been shown to induce cell cycle arrest primarily at the G2/M phase . This G2/M arrest is often mediated by the p53-dependent induction of p21 , a cyclin-dependent kinase (CDK) inhibitor. In some cellular contexts, cell cycle arrest at the G1 and S phases has also been observed.

Apoptosis Induction

If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound is a potent inducer of apoptosis, primarily through the intrinsic (mitochondrial) pathway . The activation of p53 plays a crucial role in this process by transcriptionally upregulating pro-apoptotic proteins of the Bcl-2 family, such as Bax . Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. This, in turn, triggers the activation of the caspase cascade, starting with the initiator caspase-9 and culminating in the activation of the executioner caspase-3 , which dismantles the cell.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the cytotoxic and cellular effects of this compound and its analog, Duocarmycin SA (DSA).

Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (pM) |

| HT-29 | Colon Cancer | 22 |

| CL1-5 | Lung Cancer | 13.8 |

| Caski | Cervical Cancer | 3.87 |

| EJ | Bladder Cancer | 15.4 |

| LS174T | Colon Cancer | 7.31 |

Data sourced from MedChemExpress.

Table 2: Effects of Duocarmycin SA (DSA) on Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | IC50 (pM) |

| Molm-14 | 11.12 |

| HL-60 | 122.7 |

Data from a study on the effects of DSA on AML cells.

Table 3: Induction of DNA Double-Strand Breaks (γH2A.X Foci) by DSA in AML Cells

| Cell Line | Treatment | Fold Change in γH2A.X Foci (vs. Control) |

| Molm-14 | 20 pM DSA | ~2.5 |

| Molm-14 | 100 pM DSA | ~4.5 |

| Molm-14 | 500 pM DSA | ~6.0 |

| HL-60 | 100 pM DSA | ~2.0 |

| HL-60 | 500 pM DSA | ~3.5 |

Data adapted from a study by Francis-Boyle et al.

Table 4: Effect of DSA on Cell Cycle Distribution in Molm-14 AML Cells (48h treatment)

| Treatment | % G0/G1 | % S | % G2/M |

| Control | ~45% | ~35% | ~20% |

| 20 pM DSA | ~40% | ~30% | ~30% |

| 100 pM DSA | ~30% | ~20% | ~50% |

| 500 pM DSA | ~25% | ~15% | ~60% |

Approximate values derived from graphical data in a study by Francis-Boyle et al.

Table 5: Induction of Apoptosis by DSA in Molm-14 AML Cells (72h treatment)

| Treatment | % Apoptotic Cells (Annexin V+) |

| Control | ~5% |

| 20 pM DSA | ~10% |

| 100 pM DSA | ~55% |

| 500 pM DSA | ~90% |

Data from a study on the effects of DSA on AML cells.

Visualizing the Pathways and Workflows

Signaling Pathways

Caption: Signaling cascade initiated by this compound-induced DNA damage.

Experimental Workflow

Caption: General workflow for studying this compound's effects on cancer cells.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on cultured cells.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

-

Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Apoptosis Assay (Annexin V-FITC Staining and Flow Cytometry)

This protocol is for detecting and quantifying apoptosis induced by this compound.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation.

-

Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

References

Methodological & Application

Application Notes and Protocols for the Development of Duocarmycin DM Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Antibody-Drug Conjugates (ADCs) utilizing the potent cytotoxic agent, Duocarmycin DM. Duocarmycins are a class of DNA minor groove alkylating agents that exhibit picomolar cytotoxicity, making them highly effective payloads for targeted cancer therapy.[1][2][3] This document outlines the mechanism of action, key experimental protocols for conjugation, in vitro evaluation, and in vivo efficacy assessment of this compound-based ADCs.

Mechanism of Action

This compound-based ADCs function through a targeted delivery mechanism. The monoclonal antibody (mAb) component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the linker connecting the antibody and the this compound payload is cleaved, releasing the active cytotoxic agent.[4] this compound then translocates to the nucleus, where it binds to the minor groove of DNA and causes irreversible alkylation of adenine at the N3 position. This DNA damage disrupts essential cellular processes like replication and transcription, ultimately leading to apoptotic cell death.[2]

Signaling Pathway: DNA Damage-Induced Apoptosis

The alkylation of DNA by this compound triggers a cascade of events characteristic of the intrinsic apoptosis pathway. DNA damage is recognized by sensor proteins that activate checkpoint kinases such as ATM and ATR. These kinases, in turn, phosphorylate and activate downstream effectors, including the tumor suppressor protein p53. Activated p53 translocates to the nucleus and acts as a transcription factor, upregulating the expression of pro-apoptotic proteins like Bax and Puma. These proteins translocate to the mitochondria, where they disrupt the mitochondrial outer membrane, leading to the release of cytochrome c. In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9. Initiator caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, resulting in the characteristic morphological changes of programmed cell death.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related ADCs from various preclinical studies.

| Compound/ADC | Target/Cell Line | Assay Type | IC50 / Efficacy | Reference |

| This compound | HT-29 | Cytotoxicity | 22 pM | |

| This compound | CL1-5 | Cytotoxicity | 13.8 pM | |

| This compound | Caski | Cytotoxicity | 3.87 pM | |

| This compound | EJ | Cytotoxicity | 15.4 pM | |

| This compound | LS174T | Cytotoxicity | 7.31 pM | |

| SYD985 (Trastuzumab-duocarmycin) | HER2 3+ PDX models | In vivo | Complete tumor remission at 5 mg/kg | |

| Promiximab-DUBA (anti-CD56) | NCI-H526 xenograft | In vivo | Complete tumor regression at 5 and 10 mg/kg |

Experimental Protocols

This compound-Antibody Conjugation Protocol (via Cysteine Residues)

This protocol describes a common method for conjugating a maleimide-functionalized this compound linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Maleimide-functionalized this compound linker-payload

-

Conjugation buffer (e.g., PBS, pH 7.0-7.5, with EDTA)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., Hydrophobic Interaction Chromatography - HIC)

-

Characterization instrumentation (e.g., UV-Vis spectrophotometer, Mass Spectrometer)

Procedure:

-

Antibody Reduction:

-

Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.

-

Add a calculated molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds. The amount of TCEP will determine the average drug-to-antibody ratio (DAR).

-

Incubate the reaction at 37°C for 1-2 hours.

-

Remove excess TCEP using a desalting column or tangential flow filtration.

-

-

Conjugation:

-

Dissolve the maleimide-functionalized this compound linker-payload in a compatible organic solvent (e.g., DMSO).

-

Add the linker-payload solution to the reduced antibody solution. A typical molar excess is 1.5 to 2-fold over the available thiol groups.

-

Ensure the final concentration of the organic solvent is below 10% to prevent antibody denaturation.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Quenching and Purification:

-

Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

-

Purify the ADC using HIC to separate ADCs with different DARs and remove unconjugated payload and other impurities.

-

-

Characterization:

-

Determine the average DAR using UV-Vis spectrophotometry or mass spectrometry.

-

Assess the purity and aggregation of the ADC by size exclusion chromatography (SEC).

-

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

This protocol details the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of a this compound ADC on cancer cell lines.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

This compound ADC

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>95%).

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC in complete medium.

-

Remove the medium from the wells and add 100 µL of the ADC dilutions. Include vehicle-treated and untreated control wells.

-

Incubate the plate for 72-120 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot the percentage of viability against the logarithm of the ADC concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

In Vivo Efficacy Study Protocol (Xenograft Model)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Human cancer cell line for tumor implantation

-

This compound ADC and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of the desired human cancer cell line into the flank of each mouse.

-

Monitor tumor growth regularly.

-

-

Treatment:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the this compound ADC (e.g., via intravenous injection) at various dose levels and schedules. The control group receives the vehicle.

-

-

Monitoring:

-

Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

Continue the study until tumors in the control group reach a specified size or for a predetermined duration.

-

Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Compare tumor growth inhibition between the treated and control groups to determine the efficacy of the ADC.

-

Pharmacokinetic Analysis Protocol

This protocol provides a general framework for assessing the pharmacokinetic (PK) profile of a this compound ADC in mice.

Materials:

-

Mice (with or without tumors)

-

This compound ADC

-

Anticoagulant (e.g., EDTA)

-

Analytical instrumentation (e.g., ELISA, LC-MS/MS)

Procedure:

-

ADC Administration:

-

Administer a single intravenous (IV) dose of the this compound ADC to each mouse.

-

-

Blood Sampling:

-

Collect serial blood samples from each mouse at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours post-dose).

-

Collect blood into tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Quantify the concentration of the total antibody, conjugated ADC, and/or free this compound in the plasma samples using validated analytical methods such as ELISA or LC-MS/MS.

-

-

Data Analysis:

-

Plot the plasma concentration of the ADC analytes versus time.

-

Calculate key PK parameters such as clearance, volume of distribution, and half-life using appropriate pharmacokinetic modeling software.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Duocarmycin DM Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycins are a class of highly potent, DNA-alkylating agents that bind to the minor groove of DNA.[1][2][3] Their exceptional cytotoxicity, with activity in the picomolar range, makes them attractive payloads for antibody-drug conjugates (ADCs).[3][4] Duocarmycin-based ADCs are designed to selectively deliver these potent cytotoxins to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window. This document provides detailed application notes on the linker chemistry of Duocarmycin DM ADCs and protocols for their synthesis, characterization, and in vitro evaluation.

The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the cytotoxic payload. The linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient cleavage and payload release upon internalization into the target cancer cell. This balance is a key challenge in ADC development.

Linker Chemistry for this compound ADCs

The linker chemistry for this compound ADCs can be broadly categorized into two types: cleavable and non-cleavable linkers.

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers within the tumor microenvironment or inside the cancer cell. This targeted release mechanism is crucial for maximizing the therapeutic index. The most common types of cleavable linkers used for this compound ADCs include:

-

Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B. A widely used example is the valine-citrulline (vc) dipeptide linker. Upon ADC internalization and trafficking to the lysosome, the vc linker is cleaved, releasing the this compound payload. The HER2-targeting ADC, SYD985 (trastuzumab duocarmazine), utilizes a vc-linker.

-

Acid-Sensitive Linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).

-

Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved by the high intracellular concentration of glutathione in cancer cells, leading to payload release.

The use of cleavable linkers can also lead to a "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors.

Non-Cleavable Linkers

Non-cleavable linkers consist of stable chemical bonds that are resistant to enzymatic and chemical degradation. The release of the payload from these linkers relies on the complete proteolytic degradation of the antibody backbone within the lysosome. This process results in the release of the payload still attached to the linker and a single amino acid residue. While this can limit the bystander effect, non-cleavable linkers often exhibit greater stability in circulation, potentially leading to a better safety profile.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound ADCs, providing a comparative overview of their characteristics and performance.

Table 1: Preclinical Characteristics of SYD985 (Trastuzumab Duocarmazine)

| Parameter | Value | Reference |

| Antibody | Trastuzumab | |

| Payload | seco-DUBA (Duocarmycin prodrug) | |

| Linker | Valine-Citrulline (vc), cleavable | |

| Average Drug-to-Antibody Ratio (DAR) | ~2.8 |

Table 2: In Vitro Cytotoxicity of SYD985 vs. T-DM1 in Breast Cancer Cell Lines with Varying HER2 Expression

| Cell Line | HER2 Expression | SYD985 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) | Fold Difference | Reference |

| SK-BR-3 | 3+ | 15 | 20 | 1.3x | |

| NCI-N87 | 3+ | 10 | 30 | 3x | |

| KPL-4 | 3+ | 25 | 80 | 3.2x | |

| BT-474 | 3+ | 30 | 100 | 3.3x | |

| AU565 | 2+ | 40 | >1000 | >25x | |

| MDA-MB-175-VII | 1+ | 200 | >1000 | >5x | |

| MCF-7 | 1+ | 30 | 1500 | 50x | |

| ZR-75-1 | 1+ | 100 | >1000 | >10x |

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody via Interchain Disulfide Reduction

This protocol describes a general method for conjugating a maleimide-functionalized this compound linker-payload to a monoclonal antibody via the reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Maleimide-functionalized this compound linker-payload

-

Dimethyl sulfoxide (DMSO)

-

Purification buffer (e.g., PBS, pH 7.4)

-

PD-10 desalting columns or equivalent size-exclusion chromatography (SEC) system

Procedure:

-

Antibody Preparation:

-

Start with a solution of the mAb at a concentration of 5-10 mg/mL.

-

If necessary, buffer exchange the mAb into the conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

-

-

Disulfide Bond Reduction:

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

-

Add a 2-5 molar excess of TCEP to the mAb solution. The exact molar excess needs to be optimized for each antibody to achieve the desired degree of reduction.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

-

-

Drug-Linker Conjugation:

-

Dissolve the maleimide-functionalized this compound linker-payload in DMSO to prepare a stock solution (e.g., 10 mM).

-

Add a 5-10 molar excess of the drug-linker solution to the reduced antibody solution. The final DMSO concentration in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight in the dark.

-

-

Quenching (Optional):

-

To quench any unreacted maleimide groups, add a 2-fold molar excess of N-acetylcysteine relative to the drug-linker and incubate for 20 minutes at room temperature.

-

-

Purification:

-

Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography. For lab-scale preparations, PD-10 desalting columns are suitable.

-

Equilibrate the column with purification buffer.

-

Apply the conjugation reaction mixture to the column and elute the ADC according to the manufacturer's instructions.

-

Collect the fractions containing the purified ADC.

-

-

Characterization:

-

Determine the protein concentration of the purified ADC using a standard method (e.g., BCA assay or UV-Vis spectroscopy at 280 nm).

-

Determine the average Drug-to-Antibody Ratio (DAR) using the protocol below.

-

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method to determine the DAR of cysteine-linked ADCs. The principle is that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.

Materials:

-

Purified this compound ADC

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

-

Sample Preparation:

-

Dilute the purified ADC to a concentration of 1 mg/mL in Mobile Phase A.

-

-

HPLC Analysis:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). A typical gradient might be from 0% to 100% B over 30 minutes.

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).

-

Integrate the area of each peak.

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100 For cysteine-linked ADCs, the DAR species are typically even numbers (0, 2, 4, 6, 8).

-

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.

-

-

ADC Treatment:

-